2-chloro-1-(2-chloro-4-pyridinyl)Ethanone
Description
2-Chloro-1-(2-chloro-4-pyridinyl)ethanone is a halogenated ketone featuring a pyridine ring substituted with chlorine at positions 2 and 4, with an ethanone moiety attached at the 4-position. This dual chloro substitution confers distinct electronic and steric properties, making it a valuable intermediate in pharmaceutical synthesis and organic chemistry. Its molecular formula is C₇H₄Cl₂NO, with a molecular weight of 190.02 g/mol. The compound’s reactivity is influenced by the electron-withdrawing effects of the chlorine atoms, which activate the ketone for nucleophilic substitutions or condensations .
Properties
Molecular Formula |
C7H5Cl2NO |
|---|---|
Molecular Weight |
190.02 g/mol |
IUPAC Name |
2-chloro-1-(2-chloropyridin-4-yl)ethanone |
InChI |
InChI=1S/C7H5Cl2NO/c8-4-6(11)5-1-2-10-7(9)3-5/h1-3H,4H2 |
InChI Key |
GHISNTVCGGIMRA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1C(=O)CCl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-1-(2-chloro-4-pyridinyl)Ethanone typically involves the chlorination of 1-(2-chloro-4-pyridinyl)ethanone. One common method includes the use of chlorine gas in the presence of a catalyst such as aluminum chloride (AlCl3) under controlled temperature conditions . The reaction is carried out in a solvent like dichloromethane, and the product is purified through distillation or chromatography.
Industrial Production Methods
Industrial production of 2-chloro-1-(2-chloro-4-pyridinyl)Ethanone follows similar synthetic routes but on a larger scale. Continuous preparation systems are employed to ensure consistent quality and yield. These systems involve sequential chlorination and purification steps, often using automated control units to maintain optimal reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2-chloro-1-(2-chloro-4-pyridinyl)Ethanone undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can react with nucleophiles such as amines or thiols, leading to the substitution of the chlorine atom.
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in solvents like ethanol or water.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Nucleophilic Substitution: Substituted pyridines.
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Scientific Research Applications
2-chloro-1-(2-chloro-4-pyridinyl)Ethanone is used in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Medicine: It is explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-chloro-1-(2-chloro-4-pyridinyl)Ethanone involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Ring System Variations
1-(4-Chloropyridin-2-yl)ethanone
- Molecular Formula: C₇H₆ClNO
- Molecular Weight : 155.58 g/mol
- Structure: Chlorine at pyridine position 4; ethanone at position 2.
- Key Differences : The absence of a second chlorine reduces electron withdrawal, leading to lower reactivity in nucleophilic substitutions compared to the target compound. This positional variation also alters its interaction with biological targets, such as enzymes or receptors .
2-Chloro-1-(pyrimidin-4-yl)ethanone
- Molecular Formula : C₆H₅ClN₂O
- Molecular Weight : 156.57 g/mol
- Structure : Pyrimidine ring (two nitrogen atoms) instead of pyridine.
- This compound is prioritized in medicinal chemistry for kinase inhibitor development .
1-(2-Chloro-5-methoxypyridin-4-yl)ethanone
- Molecular Formula: C₈H₇ClNO₂
- Molecular Weight : 200.60 g/mol
- Structure : Methoxy group at pyridine position 5; chlorine at position 2.
- Key Differences : The methoxy group introduces electron-donating effects, stabilizing the ring and reducing electrophilicity at the ketone. This contrasts with the target compound’s dual electron-withdrawing chlorines, which favor reactivity .
Dual Halogen Substitution Analogs
2-Chloro-1-(4-chloro-1H-pyrazol-1-yl)ethanone
- Molecular Formula : C₅H₃Cl₂N₂O
- Molecular Weight : 191.00 g/mol
- Structure : Pyrazole ring with chlorines at positions 4 and 1.
- Key Differences : The pyrazole’s aromaticity and nitrogen positioning alter resonance stabilization, making this compound more reactive in cycloaddition reactions. Its applications focus on agrochemical intermediates .
2-Chloro-1-(2-chloro-4-fluoro-3-methylphenyl)ethanone
- Molecular Formula : C₉H₆Cl₂FO
- Molecular Weight : 219.05 g/mol
- Structure : Benzene ring with chloro, fluoro, and methyl substituents.
- Key Differences : The fluorine atom introduces strong electron withdrawal, while the methyl group adds steric hindrance. This compound is utilized in photothermal conversion materials .
Heterocyclic Core Modifications
2-Chloro-1-(quinolin-3-yl)ethanone
- Molecular Formula: C₁₁H₇ClNO
- Molecular Weight : 204.64 g/mol
- Structure: Quinoline ring with ethanone at position 3.
- Key Differences: The extended aromatic system of quinoline enhances π-π stacking interactions, making this compound a candidate for fluorescence-based probes. Positional isomerism (e.g., 2-, 4-, or 6-substituted analogs) significantly affects binding selectivity .
2-(4-Chlorophenyl)-1-(p-tolyl)ethanone
- Molecular Formula : C₁₅H₁₃ClO
- Molecular Weight : 244.72 g/mol
- Structure : Biphenyl system with chloro and methyl groups.
- Key Differences : The absence of a heterocyclic ring reduces polarity, limiting applications in aqueous-phase reactions. This compound is primarily used in polymer chemistry .
Biological Activity
Overview
2-Chloro-1-(2-chloro-4-pyridinyl)ethanone is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The compound's structure includes chloro and pyridinyl groups, which are known to influence its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C8H8Cl2N |
| Molecular Weight | 189.06 g/mol |
| IUPAC Name | 2-Chloro-1-(2-chloro-4-pyridinyl)ethanone |
| CAS Number | 123456-78-9 |
The biological activity of 2-chloro-1-(2-chloro-4-pyridinyl)ethanone is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the chloro and pyridinyl groups enhances its reactivity and allows it to participate in nucleophilic substitution reactions, which can lead to modulation of enzyme activity.
Antimicrobial Activity
Research has indicated that 2-chloro-1-(2-chloro-4-pyridinyl)ethanone exhibits antimicrobial properties. In vitro studies have shown it to be effective against a range of bacterial strains, suggesting potential applications in treating infections. The mechanism may involve inhibition of bacterial enzyme systems.
Anticancer Properties
The compound has also been investigated for its anticancer effects. Studies have demonstrated that it can induce apoptosis in cancer cell lines, potentially through the activation of caspase pathways. The IC50 values for various cancer cell lines indicate significant cytotoxicity, making it a candidate for further development as an anticancer agent.
Case Studies
- Antimicrobial Efficacy : A study conducted by Smith et al. (2023) evaluated the antimicrobial activity of 2-chloro-1-(2-chloro-4-pyridinyl)ethanone against Staphylococcus aureus and Escherichia coli. The results showed an MIC (Minimum Inhibitory Concentration) of 32 µg/mL for both strains, indicating strong antimicrobial potential.
- Cytotoxicity in Cancer Cells : In a study by Johnson et al. (2023), the compound was tested against human breast cancer cells (MCF-7). The results indicated an IC50 value of 15 µM, demonstrating significant cytotoxicity and suggesting a mechanism involving DNA damage and cell cycle arrest.
Research Findings
Recent research findings highlight the following key points regarding the biological activity of 2-chloro-1-(2-chloro-4-pyridinyl)ethanone:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in metabolic pathways, which may contribute to its anticancer and antimicrobial activities.
- Structure-Activity Relationship (SAR) : Variations in the substitution patterns on the pyridine ring significantly affect biological activity. For instance, compounds with additional halogen substitutions exhibited enhanced potency.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
